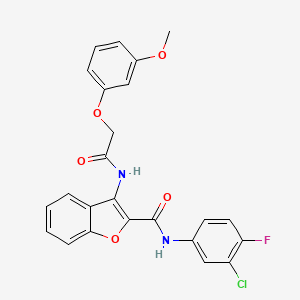

N-(3-chloro-4-fluorophenyl)-3-(2-(3-methoxyphenoxy)acetamido)benzofuran-2-carboxamide

Description

This compound is a benzofuran-2-carboxamide derivative featuring a 3-chloro-4-fluorophenyl group at the N-position and a 3-methoxyphenoxy acetamido substituent at the 3-position of the benzofuran core. The chloro-fluoro substitution on the phenyl ring may enhance lipophilicity and metabolic stability, while the methoxyphenoxy group could influence electronic properties and binding interactions.

Properties

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-3-[[2-(3-methoxyphenoxy)acetyl]amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18ClFN2O5/c1-31-15-5-4-6-16(12-15)32-13-21(29)28-22-17-7-2-3-8-20(17)33-23(22)24(30)27-14-9-10-19(26)18(25)11-14/h2-12H,13H2,1H3,(H,27,30)(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZTSDEZUEYDDGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=C(C=C4)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18ClFN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-4-fluorophenyl)-3-(2-(3-methoxyphenoxy)acetamido)benzofuran-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in anticancer and neuroprotective applications. This article explores the biological activity of this compound, including its mechanisms, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C19H19ClFNO4

- Molecular Weight : 373.81 g/mol

- IUPAC Name : this compound

This compound features a benzofuran core, which is known for its diverse biological activities. The presence of halogen atoms (chlorine and fluorine) and methoxy groups contributes to its pharmacological properties.

Anticancer Properties

Research indicates that derivatives of benzofuran exhibit significant anticancer activity. A study highlighted that compounds with similar structures showed promising antiproliferative effects against various cancer cell lines. For instance, a related benzofuran derivative demonstrated an IC50 value comparable to doxorubicin, a standard chemotherapeutic agent, suggesting strong cytotoxicity against cancer cells .

Key Findings:

- Cytotoxicity : The presence of halogens (Cl, F) in the structure enhances cytotoxicity without significantly altering the mechanism of action.

- Mechanism : Compounds like this compound may inhibit pathways involved in tumor growth, such as the hypoxia-inducible factor (HIF-1) pathway .

Neuroprotective Effects

In addition to anticancer properties, this compound has been evaluated for neuroprotective effects. A study on benzofuran derivatives showed that certain modifications could enhance neuroprotection against excitotoxic damage in neuronal cells. Specifically, compounds with methoxy substitutions exhibited significant antioxidant activities .

Neuroprotective Study Highlights:

- Model : Primary cultured rat cortical neuronal cells were used to assess neuroprotective effects.

- Results : Compounds demonstrated protection against NMDA-induced excitotoxicity, with some exhibiting activities comparable to established neuroprotective agents like memantine.

Structure-Activity Relationship (SAR)

The SAR analysis of benzofuran derivatives reveals that specific structural modifications can significantly influence biological activity:

| Modification | Effect on Activity |

|---|---|

| Halogen Substitution | Enhances cytotoxicity |

| Methoxy Group | Increases neuroprotective properties |

| Acetamido Group | Critical for anticancer activity |

The presence of the acetamido group is essential for maintaining the anticancer efficacy, while methoxy substitutions contribute to antioxidant properties .

Case Studies

- Anticancer Activity :

- Neuroprotection :

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its role as a potential therapeutic agent. Its structural characteristics suggest it may exhibit biological activities relevant to drug development.

1.1 Anti-inflammatory Properties

Research indicates that compounds with similar structural motifs can act as inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. A study highlighted that derivatives with electron-withdrawing groups, such as fluorine, enhance anti-inflammatory activity . This suggests that N-(3-chloro-4-fluorophenyl)-3-(2-(3-methoxyphenoxy)acetamido)benzofuran-2-carboxamide could be explored further for its anti-inflammatory effects.

1.2 Cancer Treatment

The compound's benzofuran structure is known to influence cellular pathways involved in cancer progression. Compounds with similar frameworks have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells . Further studies could elucidate the specific mechanisms through which this compound exerts anticancer effects.

Mechanistic Insights

Understanding how this compound interacts with biological targets is vital for its application in medicinal chemistry.

2.1 Enzyme Inhibition Studies

Initial findings suggest that the compound may inhibit specific enzymes involved in inflammatory pathways. For instance, docking studies have shown that similar compounds exhibit strong binding affinities to COX enzymes, indicating a potential mechanism for their anti-inflammatory effects .

2.2 Structure-Activity Relationship (SAR) Analysis

The relationship between the chemical structure of this compound and its biological activity is an area of active research. Understanding SAR can guide the synthesis of more potent derivatives by modifying functional groups to enhance efficacy or reduce toxicity .

Table 1: Summary of Research Findings on Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Key Structural Analogs

The following compounds share structural motifs with the target molecule:

Comparative Analysis

Electron-Withdrawing vs. Electron-Donating Groups

- The target compound’s 3-chloro-4-fluorophenyl group combines electron-withdrawing Cl and F atoms, which may stabilize the amide bond and influence receptor binding .

- The 3-methoxyphenoxy substituent in the target compound introduces an ether linkage and methoxy group, enhancing solubility compared to nonpolar analogs like N-(4-chlorophenyl)-3-(3,3-diphenylpropanamido)-benzofuran-2-carboxamide .

Benzofuran vs. Acetamide Backbones

- Benzofuran cores (target and ) offer rigidity and planar aromatic systems, favoring interactions with hydrophobic pockets in biological targets. Acetamide derivatives (e.g., ) exhibit greater conformational flexibility, which may improve adaptability to diverse binding sites but reduce selectivity.

Crystallographic and Stability Insights

- Similar analysis for the target compound could clarify its stability and formulation properties.

Q & A

Q. Basic

- NMR (¹H/¹³C) : Assigns proton environments (e.g., methoxy protons at δ 3.8–4.0 ppm) and confirms aromatic substitution patterns .

- X-ray crystallography : Resolves 3D conformation, revealing dihedral angles (e.g., 81.9° between benzofuran and chlorofluorophenyl groups) and hydrogen-bonding networks (N–H···O) critical for stability .

How should researchers design initial biological screening assays for this compound?

Q. Basic

- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .

- Antimicrobial screening : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays .

What structure-activity relationships (SAR) are observed in benzofuran carboxamide derivatives?

Q. Advanced

- Methoxy position : 3-Methoxy on the phenoxy group enhances solubility and target binding compared to 4-methoxy .

- Halogen effects : Chloro/fluoro substituents at the 3/4 positions improve metabolic stability but may reduce bioavailability .

- Amide linker : Replacing acetamido with sulfonamide decreases potency, highlighting the importance of hydrogen-bond donors .

How can conflicting reports on anticancer efficacy across cell lines be resolved?

Advanced

Contradictions arise due to:

- Cell-specific uptake : Differences in membrane transporter expression (e.g., ABCB1 efflux pumps).

- Metabolic activation : Liver microsome assays reveal prodrug activation pathways in certain cell types .

Resolution : Combine transcriptomic profiling (RNA-seq) of responsive vs. resistant lines with pharmacokinetic studies (e.g., LC-MS for intracellular metabolite quantification) .

What computational tools are recommended for predicting target interactions?

Q. Advanced

- Molecular docking (AutoDock Vina) : Models binding to kinase ATP pockets (e.g., EGFR, PDB ID: 1M17), identifying key residues (e.g., Lys721) for mutagenesis validation .

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .

How do reaction conditions influence regioselectivity during halogenation?

Q. Advanced

- Electrophilic substitution : Use Lewis acids (e.g., FeCl₃) to direct chloro/fluoro groups to para positions on the phenyl ring .

- Solvent effects : Polar aprotic solvents (DMF) favor monohalogenation, while excess halogenating agents lead to di-substitution .

What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

Q. Advanced

- Rodent models : Administer 10–50 mg/kg orally to assess bioavailability (plasma AUC) and tissue distribution .

- Toxicology : Monitor liver enzymes (ALT/AST) and renal function (creatinine) over 28-day repeated-dose studies .

How does the compound’s crystal packing affect its stability and formulation?

Advanced

X-ray data show intermolecular N–H···O bonds (2.8 Å) and π-π stacking (3.4 Å) between benzofuran rings, enhancing thermal stability (decomposition >250°C) . For formulation, co-crystallization with cyclodextrins improves aqueous solubility .

What strategies mitigate metabolic degradation of the acetamido group?

Q. Advanced

- Deuterium labeling : Replace labile C–H bonds in the acetamido linker with C–D to slow CYP450-mediated oxidation .

- Prodrug design : Mask the amide as a tert-butyl carbamate, cleaved enzymatically in target tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.